REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH:7](O)[CH3:8])[CH2:3][CH2:2]1.C[O-].[Na+].COC1C=CC(O)=CC=1.[C:22]([O:27]C)(=[O:26])[C:23]([CH3:25])=[CH2:24]>>[C:22]([O:27][CH2:8][CH2:7][N:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1)(=[O:26])[C:23]([CH3:25])=[CH2:24] |f:1.2|
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Name
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resin
|
Quantity
|
1000 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C(C)O
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Name
|
sodium methoxide
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The kettle was placed in a regulated water bath
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Type
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CUSTOM
|
Details
|
set at 80°
|
Type
|
CUSTOM
|
Details
|
During the 120 minute reaction time, air
|
Duration
|
120 min
|
Type
|
CUSTOM
|
Details
|
was bubbled slowly through the vigorously stirred solution
|
Type
|
ADDITION
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Details
|
After 30 and 60 minutes, 5.0 g sodium methoxide was added
|
Duration
|
60 min
|
Type
|
TEMPERATURE
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Details
|
At the end of the reaction time, the mixture was cooled
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCN1CCOCC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |